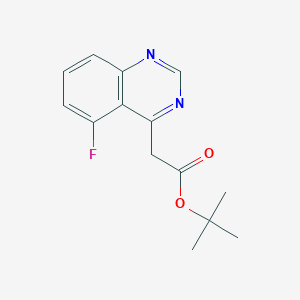

tert-Butyl 5-Fluoroquinazoline-4-acetate

Beschreibung

tert-Butyl 5-Fluoroquinazoline-4-acetate (SY100595) is a quinazoline derivative characterized by a fluorine atom at the 5-position and a tert-butyl ester group at the 4-acetate position. Quinazoline derivatives are widely studied for their diverse biological activities, including cardiovascular, antitussive, and anticonvulsant effects . The tert-butyl ester moiety in this compound likely enhances steric protection during synthesis, improving stability and facilitating its use as an intermediate in pharmaceutical development .

Eigenschaften

Molekularformel |

C14H15FN2O2 |

|---|---|

Molekulargewicht |

262.28 g/mol |

IUPAC-Name |

tert-butyl 2-(5-fluoroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C14H15FN2O2/c1-14(2,3)19-12(18)7-11-13-9(15)5-4-6-10(13)16-8-17-11/h4-6,8H,7H2,1-3H3 |

InChI-Schlüssel |

YRTHRPJEJRTKQW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CC1=NC=NC2=C1C(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-Fluoroquinazoline-4-acetate typically involves the reaction of 2,4-dichloro-5-fluoroquinazoline with tert-butyl acetate in the presence of a suitable base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere . The tert-butyl ester group is introduced through a nucleophilic substitution reaction, where the chlorine atom is replaced by the tert-butyl ester group.

Industrial Production Methods: While specific industrial production methods for tert-Butyl 5-Fluoroquinazoline-4-acetate are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 5-Fluoroquinazoline-4-acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Nucleophilic Substitution: Formation of substituted quinazoline derivatives.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Hydrolysis: Formation of 5-fluoroquinazoline-4-acetic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 5-Fluoroquinazoline-4-acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinazoline derivatives, which are important intermediates in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, quinazoline derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. tert-Butyl 5-Fluoroquinazoline-4-acetate can be used to synthesize compounds that target specific enzymes or receptors involved in disease pathways.

Medicine: Quinazoline derivatives have shown promise in the treatment of cancer, cardiovascular diseases, and neurological disorders. tert-Butyl 5-Fluoroquinazoline-4-acetate can be used to develop new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, tert-Butyl 5-Fluoroquinazoline-4-acetate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of tert-Butyl 5-Fluoroquinazoline-4-acetate is primarily determined by its interaction with molecular targets such as enzymes and receptors. The fluorine atom and tert-butyl ester group contribute to the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an antagonist or agonist, modulating receptor signaling and downstream effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The primary structural analogs of tert-Butyl 5-Fluoroquinazoline-4-acetate include:

- Methyl 5-Fluoroquinazoline-4-acetate (SY100597)

- Ethyl 5-Fluoroquinazoline-4-acetate (SY131075, CAS 2155875-04-8)

- 5-Fluoroquinazoline-4-acetic Acid (SY100596)

Table 1: Comparative Properties of 5-Fluoroquinazoline-4-acetate Derivatives

| Compound Name | Ester Group | Molecular Weight (g/mol)* | Melting Point (K)* | CAS Number |

|---|---|---|---|---|

| tert-Butyl 5-Fluoroquinazoline-4-acetate | tert-Butyl | ~350 (estimated) | ~435 (inferred) | N/A |

| Methyl 5-Fluoroquinazoline-4-acetate | Methyl | ~280 (estimated) | Lower than tert-Butyl | N/A |

| Ethyl 5-Fluoroquinazoline-4-acetate | Ethyl | ~294 (estimated) | Lower than tert-Butyl | 2155875-04-8 |

| 5-Fluoroquinazoline-4-acetic Acid | None (acid) | ~238 (estimated) | Higher (polar) | N/A |

*Molecular weights and melting points are estimated based on structural analogs (e.g., reports a tert-butyl analog with MW 414.39 g/mol and MP 435 K).

Solubility and Bioavailability

- Acid Form (SY100596) : The carboxylic acid derivative exhibits higher polarity, favoring solubility in polar solvents but limiting blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.